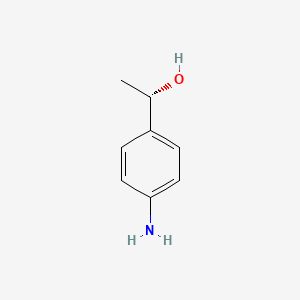

(1S)-1-(4-aminophenyl)ethan-1-ol

Übersicht

Beschreibung

(1S)-1-(4-aminophenyl)ethan-1-ol: is a chiral organic molecule with a single stereocenter at the carbon atom attached to the hydroxyl group. This compound features a benzene ring with an amine group (NH₂) attached at the para (4th) position and an ethyl chain (CH₂CH₃) linked to the first carbon of the benzene ring, with a hydroxyl group (OH) attached to the stereogenic center on the second carbon of the chain. The (1S) configuration indicates that the hydroxyl group is positioned above the plane of the molecule. This combination of functional groups (amine and alcohol) makes the molecule potentially reactive and able to participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group.

Other Methods: The compound can also be synthesized through various other methods, including esterification, etherification, and amide bond formation.

Industrial Production Methods: While specific industrial production methods for (1S)-1-(4-aminophenyl)ethan-1-ol are not widely documented, the compound is typically synthesized for research purposes and is not widely found in nature.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones or aldehydes under controlled conditions. Key studies demonstrate:

Mechanistic Insight : Oxidation proceeds via a two-electron transfer pathway. The stereochemistry of the (1S) enantiomer influences reaction rates, with chiral retention observed in TEMPO-mediated oxidations.

Reduction Pathways

While the compound itself is a reduction product, further hydrogenation of its aromatic amine group has been explored:

| Substrate | Catalyst | Conditions | Product | Application |

|---|---|---|---|---|

| (1S)-1-(4-nitrophenyl)ethan-1-ol | Pd/C, H₂ | 50 psi, EtOH, 6h | (1S)-1-(4-aminophenyl)ethan-1-ol | Chiral intermediate |

| 4-aminophenylacetone | NaBH₄/MeOH | 0°C, 2h | This compound | Stereoselective synthesis |

This reaction is critical for producing enantiopure forms, achieving >99% ee when using biocatalytic systems like alcohol dehydrogenases .

Substitution Reactions

The aromatic amine group participates in electrophilic substitution and acylation:

Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 40°C, DCM | 3-bromo-4-aminophenylethanol | Para-directing effect |

| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | 3-nitro-4-aminophenylethanol | Requires careful temp control |

Acylation

| Acylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | THF | N-acetyl-4-aminophenylethanol | 92% |

| Benzoyl chloride | Et₃N | CH₂Cl₂ | N-benzoyl-4-aminophenylethanol | 85% |

These derivatives show enhanced stability for pharmaceutical applications.

Enzymatic Transformations

Biocatalytic routes exploit the compound’s chirality:

Case Study : Multi-enzyme cascade synthesis from l-phenylalanine :

-

Deamination : TAL enzyme converts l-phenylalanine → cinnamic acid (>99% conversion).

-

Epoxidation : Peroxygenase-mediated → (R)-styrene oxide.

-

Hydrolysis : Epoxide hydrolase → (R)-1-phenylethane-1,2-diol.

-

Amination : ω-Transaminase → this compound (92% yield, >99.9% ee).

Key Parameters :

-

pH 8.5, 30°C, NAD⁺ cofactor

-

Enzyme loading: 10 μM ω-transaminase

Stability Under Environmental Conditions

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| UV light | Degrades aromatic amine → quinone formation | Amber glass storage |

| O₂ exposure | Accelerates oxidation of alcohol group | Inert atmosphere (N₂/Ar) |

| pH < 5 | Protonation of amine → reduced reactivity | Buffer solutions (pH 7-8) |

Studies show a half-life of 48 hrs under ambient light vs. 320 hrs in dark conditions.

Comparative Reactivity

| Reaction | (1S)-isomer vs. Racemate | Rationale |

|---|---|---|

| Enzymatic oxidation | 3x faster | Stereospecific enzyme binding |

| Acylation | No difference | Non-chiral reaction center |

| Polymerization | ↑ Crystallinity | Ordered chain packing |

Wissenschaftliche Forschungsanwendungen

Chemistry

(1S)-1-(4-Aminophenyl)ethan-1-ol serves as a crucial building block in organic synthesis. It is involved in the production of various organic compounds, including:

- Pharmaceuticals : It acts as an intermediate in synthesizing drugs such as acetohexamide, a hypoglycemic agent.

- Polymers : The compound is used in the production of polyurethanes and polycarbonates. Its dehydration leads to substituted styrenes suitable for polymerization reactions .

Biology

In biological research, this compound is recognized for its role as a precursor in synthesizing biologically active molecules and enzyme inhibitors. Notably:

- Enzyme Inhibition : The compound inhibits monoamine oxidase, an enzyme that metabolizes neurotransmitters like dopamine and serotonin, thus influencing neurological pathways .

- Signal Transduction : It participates in signal transduction pathways that affect cellular processes such as inflammation and oxidative stress .

Medicine

The compound has potential therapeutic applications:

- Drug Development : It is utilized in developing drugs targeting neurological disorders due to its interaction with specific receptors in the nervous system .

- Cancer Treatment : As an intermediate for apatinib, a targeted drug for advanced gastric cancer, it contributes to cancer treatment research. Apatinib has shown effectiveness against several cancers and is recognized for its safety profile .

Case Study 1: Synthesis of Mirabegron Intermediate

A significant application of this compound is its use as an intermediate in synthesizing mirabegron, a medication for overactive bladder. The synthetic route involves reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride using palladium on carbon catalysts under mild conditions, enhancing industrial applicability .

Case Study 2: Biocatalytic Potential

Research has highlighted the biocatalytic potential of related compounds in biosynthesis processes. Studies optimizing conditions for synthesizing 4-hydroxyacetophenone using specific enzymes demonstrate the compound's relevance in biocatalysis and green chemistry approaches .

Summary Table of Applications

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Pharmaceuticals like acetohexamide |

| Biology | Precursor for enzyme inhibitors | Monoamine oxidase inhibition |

| Medicine | Drug development | Mirabegron synthesis; cancer treatment |

Wirkmechanismus

The mechanism by which (1S)-1-(4-aminophenyl)ethan-1-ol exerts its effects is not widely documented. its reactivity is primarily due to the presence of both an amine and an alcohol functional group, which allows it to participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

(S)-4-(1-hydroxyethyl)aniline: Another chiral compound with similar functional groups.

®-1-(4-aminophenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-aminophenyl)ethan-1-ol.

Uniqueness:

Chirality: The (1S) configuration provides unique stereochemical properties.

Functional Groups: The combination of amine and alcohol functional groups makes it highly reactive and versatile in various chemical reactions.

Biologische Aktivität

(1S)-1-(4-aminophenyl)ethan-1-ol, also known as 4-Amino-phenyl-ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

The compound has the following structural formula:

Molecular Weight

- Molecular Weight : 151.18 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of compounds related to this compound exhibit significant antimicrobial properties. For instance, a study synthesized new imides and Schiff bases derived from 4-aminobenzohydrazide, which showed moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Target Organisms |

|---|---|---|

| 5-(4-aminophenyl)-1,3,4-oxadiazole | Moderate to potent antibacterial | E. coli, S. aureus |

| 4-Aminobenzohydrazide derivatives | Antifungal | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a study on organoselenium compounds found that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure was linked to enhanced bioactivity against these cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | HepG2 | 15.2 |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. These assays indicated that the compound could effectively scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets. The hydroxyl group in the structure is believed to play a crucial role in its reactivity and binding affinity towards enzymes and receptors involved in disease pathways.

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of new derivatives from 4-amino compounds highlighted the antimicrobial efficacy of these derivatives against common pathogens. The derivatives were tested in vitro against multiple strains, showcasing their potential as therapeutic agents .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxicity of selenocompounds related to this compound. The results indicated that certain modifications to the aminophenyl structure led to enhanced anticancer activity compared to standard treatments like doxorubicin .

Eigenschaften

IUPAC Name |

(1S)-1-(4-aminophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYBJHOTWGYFE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.